S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate
Brand Name: Vulcanchem
CAS No.: 188916-65-6
VCID: VC16851997
InChI: InChI=1S/C13H30NO2PS/c1-5-8-10-14(11-9-6-2)12-13-18-17(4,15)16-7-3/h5-13H2,1-4H3
SMILES:
Molecular Formula: C13H30NO2PS
Molecular Weight: 295.42 g/mol

S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate

CAS No.: 188916-65-6

Cat. No.: VC16851997

Molecular Formula: C13H30NO2PS

Molecular Weight: 295.42 g/mol

* For research use only. Not for human or veterinary use.

S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate - 188916-65-6

Specification

CAS No. 188916-65-6
Molecular Formula C13H30NO2PS
Molecular Weight 295.42 g/mol
IUPAC Name N-butyl-N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]butan-1-amine
Standard InChI InChI=1S/C13H30NO2PS/c1-5-8-10-14(11-9-6-2)12-13-18-17(4,15)16-7-3/h5-13H2,1-4H3
Standard InChI Key VIHLSMMOLJJXCZ-UHFFFAOYSA-N
Canonical SMILES CCCCN(CCCC)CCSP(=O)(C)OCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a phosphorus atom bonded to four distinct groups:

  • A methyl group (CH3\text{CH}_3)

  • An ethyl ester (OCH2CH3\text{OCH}_2\text{CH}_3)

  • A thioether-linked 2-(dibutylamino)ethyl chain (SCH2CH2N(C4H9)2\text{SCH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_9)_2)

  • A phosphoryl oxygen (P=O\text{P=O})

This configuration mirrors VX nerve agent (CAS 50782-69-9) but substitutes the isopropyl groups of VX with butyl groups, altering lipid solubility and metabolic stability . The dibutylaminoethyl moiety enhances affinity for AChE’s peripheral anionic site, potentiating inhibition.

Physicochemical Properties

Key properties include:

  • Boiling Point: Data unavailable, but analogous VX derivatives boil near 300°C .

  • Density: Estimated ~1.0 g/cm³, similar to organophosphate esters.

  • Solubility: Lipophilic, with limited water solubility (<1 g/L), facilitating dermal absorption .

PropertyValueSource
Molecular FormulaC13H30NO2PS\text{C}_{13}\text{H}_{30}\text{NO}_2\text{PS}
Molecular Weight295.42 g/mol
CAS Registry188916-65-6

Mechanism of Action

Acetylcholinesterase Inhibition

The compound phosphorylates serine hydroxyl groups at AChE’s catalytic triad (Ser203, His447, Glu334 in human AChE), forming a covalent adduct that blocks acetylcholine (ACh) hydrolysis . Accumulated ACh overstimulates muscarinic and nicotinic receptors, causing:

  • Peripheral Effects: Salivation, lacrimation, urination, defecation (SLUDGE syndrome).

  • Central Effects: Seizures, respiratory depression, coma .

Irreversibility and Aging

The phosphonothioate-enzyme bond undergoes “aging” via dealkylation, converting the inhibited enzyme into a non-reactivatable form. Aging half-lives for VX analogs range from hours to days, complicating oxime-based therapies .

Toxicological Profile

Acute Exposure

Symptoms manifest within minutes:

  • Mild Exposure: Miosis, rhinorrhea, bronchospasm .

  • Severe Exposure: Flaccid paralysis, status epilepticus, apnea .

The 10-minute lethal concentration (LCt₅₀) in humans is estimated at 0.0027 ppm (AEGL-3), comparable to VX .

Exposure DurationAEGL-1 (ppm)AEGL-2 (ppm)AEGL-3 (ppm)
10 minutes5.2×10⁻⁵0.000650.0027
60 minutes1.6×10⁻⁵0.000270.00091

Data adapted from EPA AEGL guidelines .

Delayed Effects

Survivors may experience intermediate syndrome (IMS) 24–96 hours post-exposure, characterized by proximal muscle weakness and respiratory compromise due to persistent neuromuscular junction dysfunction .

Synthesis and Analytical Detection

Synthetic Pathways

Production involves sequential alkylation and thiophosphorylation steps:

  • Step 1: Reaction of methylphosphonothioic dichloride with ethanol to form O-ethyl methylphosphonothiochloridate.

  • Step 2: Coupling with 2-(dibutylamino)ethanethiol under inert conditions.

Yields exceed 70% when using high-purity precursors and anhydrous solvents.

Gas Chromatography Analysis

Capillary GC with SE-54 columns (25 m × 0.32 mm × 0.25 μm) elutes the compound at ~1442 retention index under helium carrier gas . Mass spectrometry reveals characteristic fragments at m/z 211 (base peak) and m/z 298 (molecular ion) .

Degradation and Decontamination

Hydrolysis

Alkaline hydrolysis (pH >10) cleaves the P–S bond, yielding ethyl methylphosphonic acid and 2-(dibutylamino)ethanethiol. Half-life in 1M NaOH: <30 minutes.

Oxidative Detoxification

Strong oxidants (e.g., hypochlorite) convert thioether groups to sulfones, reducing toxicity. Decontamination solutions often combine 10% bleach and 5% NaOH for field use .

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